molecular formula C5H8N4S B12828482 (1H-Imidazol-2-yl)methyl carbamimidothioate

(1H-Imidazol-2-yl)methyl carbamimidothioate

Katalognummer: B12828482
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: ZPPZWHFIQSTMKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-Imidazol-2-yl)methyl carbamimidothioate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-2-yl)methyl carbamimidothioate typically involves the reaction of imidazole derivatives with carbamimidothioate precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

(1H-Imidazol-2-yl)methyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions may produce various substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

(1H-Imidazol-2-yl)methyl carbamimidothioate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Wirkmechanismus

The mechanism of action of (1H-Imidazol-2-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1H-Imidazol-2-yl)methyl carbamimidothioate is unique due to its specific chemical structure, which includes both imidazole and carbamimidothioate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Eigenschaften

Molekularformel

C5H8N4S

Molekulargewicht

156.21 g/mol

IUPAC-Name

1H-imidazol-2-ylmethyl carbamimidothioate

InChI

InChI=1S/C5H8N4S/c6-5(7)10-3-4-8-1-2-9-4/h1-2H,3H2,(H3,6,7)(H,8,9)

InChI-Schlüssel

ZPPZWHFIQSTMKT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N1)CSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.